
2-Chloroamphetamine hydrochloride
Descripción general
Descripción
La 2-Cloroanfetamina (clorhidrato) es un compuesto químico con la fórmula molecular C9H12ClN • HCl y un peso molecular de 206,1 g/mol . Es una anfetamina halogenada, lo que significa que es un derivado de la anfetamina en el que uno o más átomos de hidrógeno han sido reemplazados por un átomo de halógeno, en este caso, cloro. Este compuesto es conocido por sus propiedades psicoestimulantes y se ha utilizado en diversas aplicaciones de investigación científica .
Aplicaciones Científicas De Investigación
La 2-Cloroanfetamina (clorhidrato) se ha utilizado ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:
Estudios neuroquímicos: Se utiliza para estudiar los efectos de las anfetaminas en los sistemas de neurotransmisores, particularmente la liberación y la captación de monoaminas como la dopamina, la norepinefrina y la serotonina.
Investigación conductual: El compuesto se utiliza en modelos animales para estudiar los efectos conductuales de los psicoestimulantes, incluida la actividad locomotora y la preferencia de lugar condicionado.
Toxicología forense: Sirve como un estándar de referencia en el análisis de muestras biológicas para la presencia de derivados de la anfetamina.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
El mecanismo de acción de la 2-Cloroanfetamina (clorhidrato) implica su interacción con los transportadores de monoaminas en el cerebro. Actúa principalmente como un agente liberador de dopamina, norepinefrina y serotonina, lo que lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica . Esto da como resultado una mayor estimulación de los receptores postsinápticos y los subsiguientes efectos psicoestimulantes. El compuesto también puede inhibir la recaptación de estos neurotransmisores, prolongando aún más su acción .
Análisis Bioquímico
Biochemical Properties
2-Chloroamphetamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound primarily interacts with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the serotonin transporter, promoting the release of serotonin from presynaptic neurons .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound increases the release of serotonin, dopamine, and norepinephrine, leading to heightened neurotransmission and stimulation of the central nervous system. This can result in increased motor activity, enhanced mood, and heightened alertness. Prolonged exposure to this compound can lead to neurotoxicity and damage to serotonergic neurons .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the serotonin transporter, causing the release of serotonin into the synaptic cleft. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound inhibits monoamine oxidase, preventing the breakdown of monoamines and further enhancing neurotransmission. These interactions result in the psychostimulatory effects observed with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can cause sustained release of serotonin and other neurotransmitters, leading to prolonged stimulation of the central nervous system. Over time, the compound may degrade, reducing its efficacy and leading to potential neurotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can increase motor activity and enhance mood without causing significant adverse effects. At higher doses, this compound can lead to neurotoxicity, characterized by damage to serotonergic neurons and depletion of serotonin levels in the brain. Threshold effects have been observed, where a certain dosage level must be reached before significant neurotoxic effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes processes such as N-demethylation, O-dealkylation, and deamination. These metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound. The metabolites produced during these processes can also have biological activity and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cell membranes by various transporters, including the serotonin transporter. Once inside the cell, this compound can accumulate in specific tissues, such as the brain, where it exerts its psychostimulatory effects. The distribution of this compound within the body can influence its overall efficacy and potential for neurotoxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the synaptic vesicles of presynaptic neurons, where it promotes the release of serotonin and other neurotransmitters. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its proper functioning. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
La síntesis de la 2-Cloroanfetamina (clorhidrato) generalmente implica la cloración de la anfetamina. Un método común consiste en la reacción de la anfetamina con cloruro de tionilo (SOCl2) para producir 2-Cloroanfetamina, que luego se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico (HCl) . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
La 2-Cloroanfetamina (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que da como resultado la formación de aminas o alcoholes.
Comparación Con Compuestos Similares
La 2-Cloroanfetamina (clorhidrato) se puede comparar con otras anfetaminas halogenadas como la 4-Cloroanfetamina y la 4-Bromoanfetamina. Si bien todos estos compuestos comparten propiedades psicoestimulantes similares, difieren en su potencia y efectos específicos en los sistemas de neurotransmisores . Por ejemplo, se sabe que la 4-Cloroanfetamina tiene un efecto más pronunciado en la liberación de serotonina en comparación con la 2-Cloroanfetamina . Otros compuestos similares incluyen:
- 4-Cloroanfetamina
- 4-Bromoanfetamina
- 2-Fluoroanfetamina
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, lo que los convierte en herramientas valiosas en la investigación científica .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVWFGRVWIEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35334-29-3 | |
| Record name | 2-Chloroamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


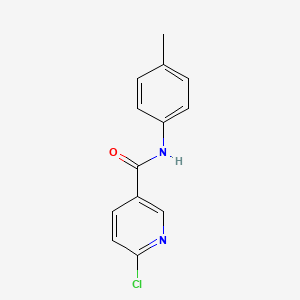
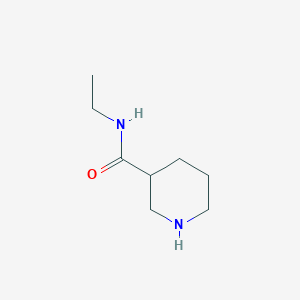
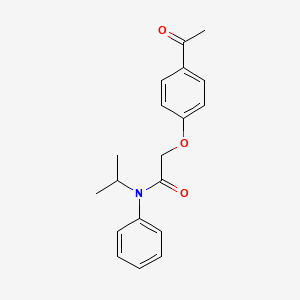
![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
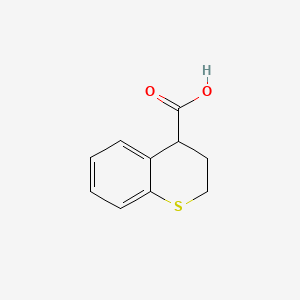
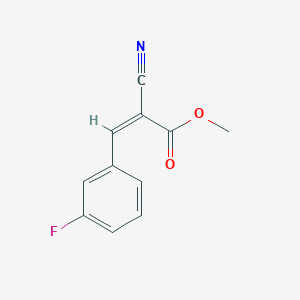
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)
![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
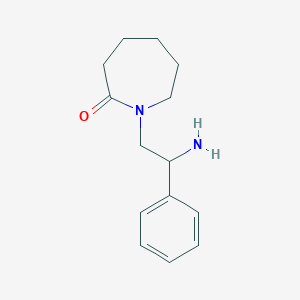
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)
![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
